molecular formula C15H25NO2 B8558815 N-(2,2-diethoxyethyl)-3-phenylpropan-1-amine

N-(2,2-diethoxyethyl)-3-phenylpropan-1-amine

Cat. No. B8558815
M. Wt: 251.36 g/mol
InChI Key: IHFJZUWOFDUVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-1, 2,2-diethoxyethanamine (5.82 ml, 40 mmol) was reacted with 3-phenylpropyl bromide (3.02 ml, 20 mmol) and the obtained residue was purified by Büch silica gel column chromatography (eluent: chloroform only) to obtain the title compound (1.37 g, 27%).
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[C:10]1([CH2:16][CH2:17][CH2:18]Br)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:18][CH2:17][CH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Two
Name
Quantity
3.02 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by Büch silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCCCC1=CC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.